molecular formula C8H7Cl2F2N B8443877 Pyridine, 2-(chlorodifluoromethyl)-5-(1-chloroethyl)-

Pyridine, 2-(chlorodifluoromethyl)-5-(1-chloroethyl)-

Cat. No.: B8443877
M. Wt: 226.05 g/mol
InChI Key: QCBQMAKHLNEBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 2-(chlorodifluoromethyl)-5-(1-chloroethyl)- is a useful research compound. Its molecular formula is C8H7Cl2F2N and its molecular weight is 226.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7Cl2F2N

Molecular Weight

226.05 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]-5-(1-chloroethyl)pyridine

InChI

InChI=1S/C8H7Cl2F2N/c1-5(9)6-2-3-7(13-4-6)8(10,11)12/h2-5H,1H3

InChI Key

QCBQMAKHLNEBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-{6-[chloro(difluoro)methyl]-pyridin-3-yl}ethanol (0.78 g, 3.77 mmol) in CH2Cl2 (40 mL) was added thionyl chloride (0.54 mL, 7.54 mmol) dropwise at room temperature. After 1 hr, the reaction was quenched slowly with saturated NaHCO3 aqueous solution and the two phases were separated. The organic layer was dried over Na2SO4, filtered, concentrated, and dried in vacuum to give 0.83 g of the crude 2-[chloro(difluoro)methyl]-5-(1-chloroethyl)pyridine (D) as brown oil in 98% yield, which was directly used for the next step reaction. GC-MS: mass calcd for C8H7Cl2F2N [M]+ 225. Found 225.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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